![molecular formula C9H4BrClO2S B13431995 3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H4BrClO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid typically involves the halogenation of benzo[b]thiophene derivatives. One common method is the bromination of 3-chlorobenzo[b]thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can react with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form thiadiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Thiosemicarbazide and POCl3 are used under reflux conditions.
Major Products Formed
Substitution Products: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Condensation Products:
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules, including anticancer and antimicrobial agents.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it has been used to design platinum-based anticancer drugs that target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . These drugs can enter cancer cells, cause DNA damage, and downregulate Mcl-1, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Lacks the bromine atom at the 7-position.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom at the 3-position.
Uniqueness
3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C9H4BrClO2S |
|---|---|
Molekulargewicht |
291.55 g/mol |
IUPAC-Name |
7-bromo-3-chloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,(H,12,13) |
InChI-Schlüssel |
XGJLWOLPRYMXGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


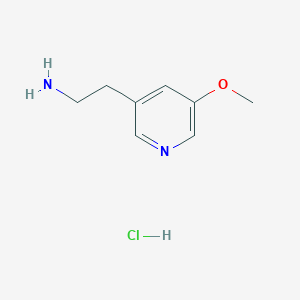
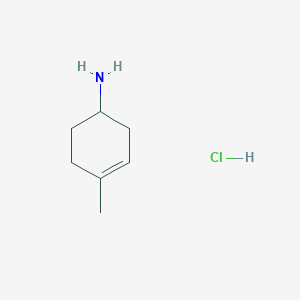
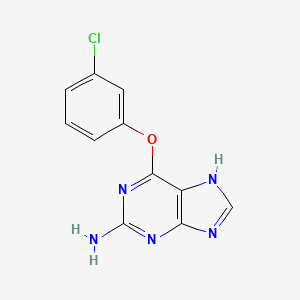
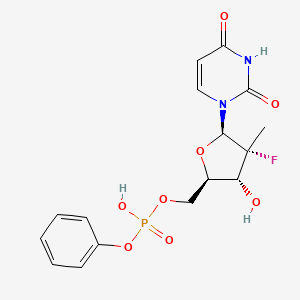
![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)


![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)
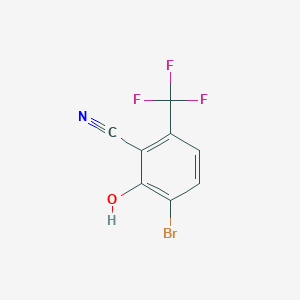
![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
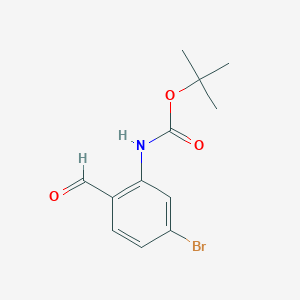
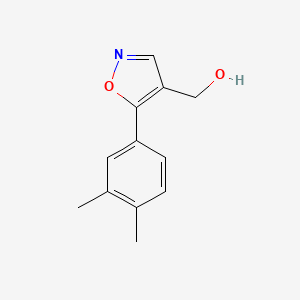
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)
